molecular formula C14H12ClN3O5S B11995493 Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11995493
M. Wt: 369.8 g/mol
InChI Key: UQZOZHKTJDGJEN-UHFFFAOYSA-N
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Description

Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a benzoyl group, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by the formation of the benzoyl chloride derivative through reaction with thionyl chloride. The benzoyl chloride is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Reduction of the nitro group: 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

    Hydrolysis of the ester group: 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-chloro-4-nitrobenzoyl)amino)benzoate
  • 2-((2-chloro-4-nitrobenzoyl)amino)benzoic acid

Uniqueness

Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of functional groups in this compound allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C14H12ClN3O5S

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12ClN3O5S/c1-3-23-13(20)11-7(2)16-14(24-11)17-12(19)9-5-4-8(18(21)22)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17,19)

InChI Key

UQZOZHKTJDGJEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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